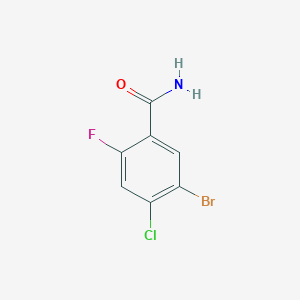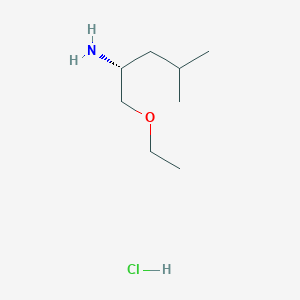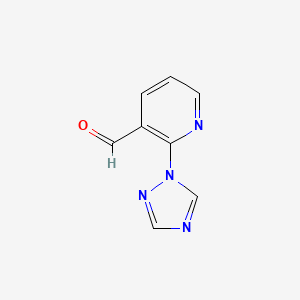![molecular formula C4H7ClN4S B1447097 4-Metil-[1,2,3]tiadiazol-5-carboxamidina CAS No. 1355334-85-8](/img/structure/B1447097.png)
4-Metil-[1,2,3]tiadiazol-5-carboxamidina
Descripción general
Descripción
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is a heterocyclic compound that has garnered interest due to its potential biological activities This compound is characterized by a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Industry: The compound’s reactivity and stability make it useful in the development of agrochemicals and other industrial products.
Mecanismo De Acción
Target of Action
The primary target of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is Gram-positive bacteria . The compound has shown potential antimicrobial activity, suggesting that it may interact with key proteins or enzymes within these bacteria to exert its effects .
Mode of Action
This could involve binding to a specific site on the target protein or enzyme, disrupting its structure or function and thereby inhibiting the growth of the bacteria .
Biochemical Pathways
Given its antimicrobial activity, it is likely that it impacts pathways essential for bacterial growth and survival .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is currently limited. The compound’s lipophilicity has been studied, which is an important factor influencing its absorption and distribution within the body .
Result of Action
The primary result of the action of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is the inhibition of growth in Gram-positive bacteria . This suggests that the compound could have potential use as an antimicrobial agent .
Análisis Bioquímico
Biochemical Properties
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine plays a significant role in biochemical reactions, particularly in antimicrobial activity. It interacts with various enzymes and proteins, disrupting their normal functions. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the suppression of bacterial growth . The compound’s interaction with proteins often involves binding to active sites, thereby inhibiting enzyme activity and affecting cellular processes.
Cellular Effects
The effects of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine on cells are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular responses.
Molecular Mechanism
At the molecular level, 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For example, the compound has been shown to inhibit bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its bioactivity over extended periods . Degradation can occur under certain conditions, leading to reduced efficacy. Long-term studies have demonstrated that prolonged exposure to the compound can result in sustained cellular responses, including continued inhibition of bacterial growth and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, toxic effects can occur, including liver and kidney damage. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity. Beyond this threshold, increasing the dose does not proportionally enhance the effect and may lead to adverse outcomes.
Metabolic Pathways
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit key enzymes in bacterial metabolic pathways, leading to disrupted energy production and biosynthesis . Additionally, it can affect the levels of specific metabolites, altering cellular metabolism and function.
Transport and Distribution
The transport and distribution of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine within cells and tissues are crucial for its bioactivity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. Additionally, the compound can accumulate in the nucleus, affecting gene expression and cellular responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups, such as thiols or amines.
Substitution: The carboxamidine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, typically used in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxamidine group under basic conditions, often in solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamidine group, affecting its reactivity and biological activity.
4-Methyl-[1,2,3]thiadiazole-5-thiol:
4-Methyl-[1,2,3]thiadiazole-5-amine: The amine group introduces different reactivity and potential for forming hydrogen bonds.
Uniqueness
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is unique due to the presence of the carboxamidine group, which enhances its reactivity and potential biological activities. This makes it a valuable compound for developing new materials, drugs, and industrial products.
Propiedades
IUPAC Name |
4-methylthiadiazole-5-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S.ClH/c1-2-3(4(5)6)9-8-7-2;/h1H3,(H3,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBGMCPWNWZPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)









amine hydrochloride](/img/structure/B1447032.png)

